molecular formula C38H54Cl2N4O B606868 Cyanine5 amine CAS No. 1807589-58-7

Cyanine5 amine

Cat. No.: B606868
CAS No.: 1807589-58-7
M. Wt: 653.78
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Description

Cyanine5 amine is a reactive dye that combines the fluorescent properties of Cyanine 5 with an amino group. This compound is known for its far-red fluorescence, making it highly valuable in various scientific applications, particularly in biological imaging and analysis. The unique properties of this compound, such as its excitation and emission wavelengths, make it an essential tool in fluorescence microscopy and other fluorescence-based techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanine5 amine is typically synthesized through a series of chemical reactions that involve the coupling of Cyanine 5 with an amino group. The process often includes the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds between the carboxylic groups of Cyanine 5 and the amino group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and reliability of the final product. The compound is typically stored at low temperatures and protected from light to maintain its stability and fluorescence properties .

Chemical Reactions Analysis

Types of Reactions: Cyanine5 amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary products of these reactions are labeled biomolecules, where this compound is covalently attached to target molecules, enhancing their fluorescence properties for various analytical applications .

Scientific Research Applications

Cyanine5 amine is widely used in scientific research due to its unique fluorescence properties. Some key applications include:

    Biological Imaging: Used to label cells, tissues, and biomolecules for visualization under fluorescence microscopy.

    Bioconjugation: Employed in the labeling of proteins, nucleic acids, and other biomolecules for various biochemical assays.

    Drug Development: Utilized in the study of drug distribution, metabolism, and efficacy in biological systems.

    Flow Cytometry: Applied in the analysis of cell populations based on fluorescence signals .

Mechanism of Action

The mechanism of action of Cyanine5 amine involves its ability to form covalent bonds with target molecules through its amino group. This covalent attachment enhances the fluorescence properties of the target molecules, allowing for their detection and analysis. The compound’s far-red fluorescence minimizes background interference, making it highly effective for imaging applications .

Comparison with Similar Compounds

Cyanine5 amine stands out due to its far-red fluorescence and high photostability, making it a preferred choice for many advanced scientific applications.

Properties

CAS No.

1807589-58-7

Molecular Formula

C38H54Cl2N4O

Molecular Weight

653.78

IUPAC Name

3H-​Indolium, 2-​[5-​[1-​[6-​[(6-​aminohexyl)​amino]​-​6-​oxohexyl]​-​1,​3-​dihydro-​3,​3-​dimethyl-​2H-​indol-​2-​ylidene]​-​1,​3-​pentadien-​1-​yl]​-​1,​3,​3-​trimethyl-

SMILES

CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C=C/C3=[N+](CCCCCC(NCCCCCC[NH3+])=O)C4=CC=CC=C4C3(C)C.[2Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine5 amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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